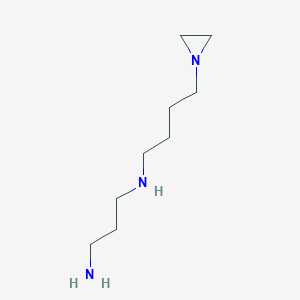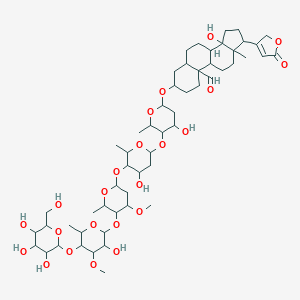
Alepposide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alepposide A is a natural compound that is found in the roots of the plant, Salvia aleppica. It has been identified as a potential therapeutic agent for various diseases due to its pharmacological properties. In recent years, Alepposide A has gained attention in the scientific community for its promising therapeutic effects.
Mecanismo De Acción
The mechanism of action of Alepposide A is not fully understood. However, it has been suggested that Alepposide A exerts its therapeutic effects through various pathways such as the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway, and the regulation of oxidative stress.
Biochemical and Physiological Effects:
Alepposide A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It has also been shown to regulate the expression of various genes involved in inflammation and cancer. Furthermore, Alepposide A has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Alepposide A in lab experiments is that it is a natural compound that is easily extracted from the roots of Salvia aleppica. Furthermore, Alepposide A has been shown to have low toxicity and high bioavailability. However, one of the limitations of using Alepposide A in lab experiments is that it has poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Alepposide A. One of the future directions is to investigate the potential of Alepposide A as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Another future direction is to study the synergistic effects of Alepposide A with other natural compounds or drugs. Furthermore, future studies could focus on improving the solubility of Alepposide A in water to increase its potential use in lab experiments.
Conclusion:
In conclusion, Alepposide A is a natural compound that has shown promising therapeutic effects in various diseases. Its mechanism of action is not fully understood, but it has been suggested to exert its effects through various pathways such as the inhibition of the NF-κB signaling pathway and the regulation of oxidative stress. Alepposide A has several advantages for lab experiments, but its poor solubility in water may limit its use in certain experiments. Future research on Alepposide A could investigate its potential as a therapeutic agent for other diseases and improve its solubility in water.
Métodos De Síntesis
Alepposide A is extracted from the roots of Salvia aleppica using various extraction methods such as Soxhlet extraction, maceration, and ultrasound-assisted extraction. The extracted compound is then purified using column chromatography, and its structure is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
Alepposide A has been studied extensively for its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, Alepposide A has shown promising anticancer effects by inducing apoptosis and inhibiting tumor growth. In inflammation research, Alepposide A has been shown to inhibit the production of inflammatory cytokines and reduce inflammation. In neurodegenerative disorder research, Alepposide A has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
Número CAS |
146714-05-8 |
|---|---|
Nombre del producto |
Alepposide A |
Fórmula molecular |
C55H86O23 |
Peso molecular |
1115.3 g/mol |
Nombre IUPAC |
14-hydroxy-3-[4-hydroxy-5-[4-hydroxy-5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C55H86O23/c1-24-46(34(58)18-39(69-24)73-30-10-14-54(23-57)29(17-30)8-9-33-32(54)11-13-53(5)31(12-15-55(33,53)65)28-16-38(60)68-22-28)75-40-19-35(59)47(25(2)70-40)76-41-20-36(66-6)48(26(3)71-41)77-52-45(64)50(67-7)49(27(4)72-52)78-51-44(63)43(62)42(61)37(21-56)74-51/h16,23-27,29-37,39-52,56,58-59,61-65H,8-15,17-22H2,1-7H3 |
Clave InChI |
GTJDJJFKPBGWBK-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)O |
Sinónimos |
alepposide A alepposide-A strophanthidin-3-O-beta-glucopyranosyl-(1-4)-O-beta-diginopyranosyl-(1-4)-O-beta-oleandropyranosyl-(1-4)-O-beta-digitoxopyranosyl-(1-4)-O-beta-digitoxopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




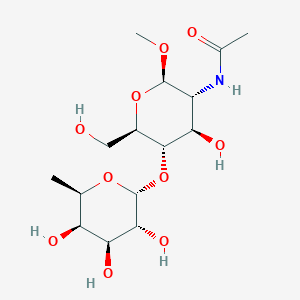
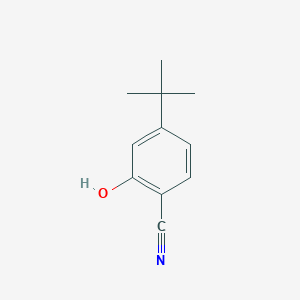

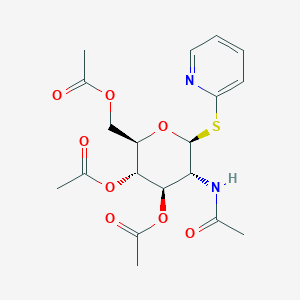


![Propanimidothioic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B115685.png)



